Methyl 9-(4-chloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate
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Overview
Description
The compound WO2013026806C72 These kinases are involved in various cellular processes, including cell cycle regulation and neuronal development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of WO2013026806C72 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
WO2013026806C72 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
WO2013026806C72 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of dual-specificity tyrosine-phosphorylation-regulated kinases.
Biology: Investigated for its role in cell cycle regulation and neuronal development.
Medicine: Explored as a potential therapeutic agent for conditions like Down’s Syndrome and Alzheimer’s Disease due to its inhibitory effects on dual-specificity tyrosine-phosphorylation-regulated kinase 1A and dual-specificity tyrosine-phosphorylation-regulated kinase 1B.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
WO2013026806C72 exerts its effects by inhibiting the activity of dual-specificity tyrosine-phosphorylation-regulated kinase 1A and dual-specificity tyrosine-phosphorylation-regulated kinase 1B. These kinases play crucial roles in cell cycle regulation and neuronal development. By inhibiting these kinases, WO2013026806C72 can modulate various cellular processes, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Compound 1: Another dual-specificity tyrosine-phosphorylation-regulated kinase inhibitor with a different core structure.
Compound 2: A selective inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A.
Compound 3: A selective inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1B.
Uniqueness
WO2013026806C72 is unique due to its dual inhibitory activity against both dual-specificity tyrosine-phosphorylation-regulated kinase 1A and dual-specificity tyrosine-phosphorylation-regulated kinase 1B. This dual inhibition makes it a valuable tool for studying the combined effects of these kinases and exploring potential therapeutic applications .
Properties
Molecular Formula |
C17H12ClN5OS |
---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
methyl 9-(4-chloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate |
InChI |
InChI=1S/C17H12ClN5OS/c1-24-15(19)17-23-12-7-6-11-13(14(12)25-17)16(21-8-20-11)22-10-4-2-9(18)3-5-10/h2-8,19H,1H3,(H,20,21,22) |
InChI Key |
BGXZIBSLBRKDTP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)C1=NC2=C(S1)C3=C(C=C2)N=CN=C3NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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